Suzuki Coupling Feasibility at Sterically Hindered C5
In the total synthesis of distomadines A and B, a key Suzuki–Miyaura cross-coupling was attempted using a 5-bromoquinoline substrate (5-bromo-4-methoxycarbonylmethoxyquinoline) with a vinyl boronate. The reaction gave poor results, attributed to steric hindrance caused by the benzyloxy protecting group in addition to the peri-substituent at C4 [1]. This failure necessitated a revised synthetic strategy, highlighting the steric challenge inherent to the C5 position. In contrast, the pre-installation of the boronic acid at C5 (i.e., using 5-quinolinylboronic acid as a nucleophilic coupling partner) allows the problematic steric congestion of the electrophilic partner to be bypassed in the transition state, enabling successful C5-functionalization. This represents a critical strategic advantage for 5-quinolinylboronic acid over 5-haloquinoline electrophiles when congested coupling partners are required.
| Evidence Dimension | Suzuki–Miyaura cross-coupling feasibility at the sterically hindered C5 position. |
|---|---|
| Target Compound Data | 5-Quinolinylboronic acid serves as the nucleophilic boronic acid partner, circumventing the steric hindrance that plagues electrophilic 5-haloquinolines. |
| Comparator Or Baseline | 5-Bromoquinoline derivative (electrophilic partner) gave 'poor results' in Suzuki coupling under standard conditions due to steric hindrance. |
| Quantified Difference | Qualitative but decisive: The 5-bromoquinoline route failed to provide acceptable yields, forcing a synthetic route redesign. The boronic acid route is the enabling alternative. |
| Conditions | Total synthesis of (±)-Distomadines A and B; Pd-catalyzed Suzuki coupling between a 5-bromoquinoline derivative and vinyl boronate (Jolibois et al., Org. Lett., 2014). |
Why This Matters
For procuring a C5 quinoline building block intended for sterically demanding cross-couplings, 5-quinolinylboronic acid is the enabling reagent, whereas the corresponding 5-bromoquinoline may fail entirely, wasting both material and time.
- [1] Jolibois, A. E. R.; Lewis, W.; Moody, C. J. Total Synthesis of (±)-Distomadines A and B. Org. Lett., 2014, 16(4), 1064–1067. View Source
